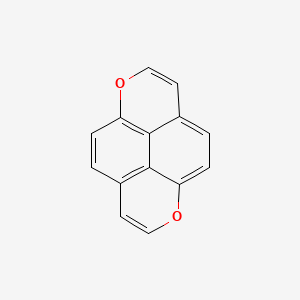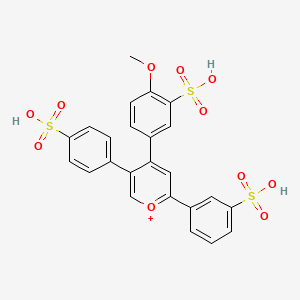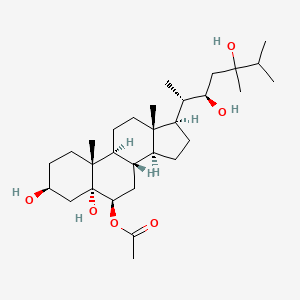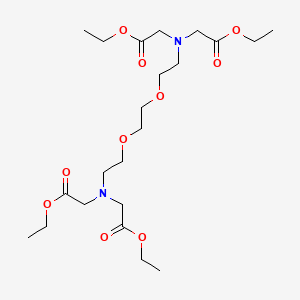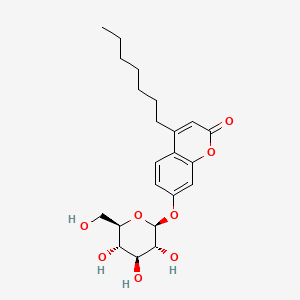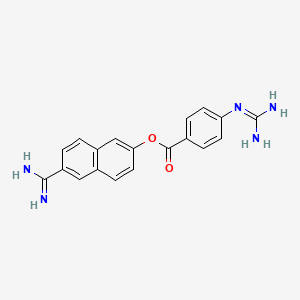
Nafamostat
Overview
Description
Nafamostat is a synthetic serine protease inhibitor commonly formulated with hydrochloric acid due to its basic properties. It is used as an anticoagulant therapy in patients undergoing continuous renal replacement therapy due to acute kidney injury. This compound has also been used in trials for the prevention of liver transplantation and postreperfusion syndrome .
Mechanism of Action
Target of Action
Nafamostat, a synthetic serine protease inhibitor, primarily targets several serine proteases, including thrombin, Factor Xa, and Factor XIIa . These proteases play crucial roles in various physiological processes, such as coagulation, fibrinolysis, and inflammation .
Mode of Action
This compound acts as a fast-acting proteolytic inhibitor. It prevents the proteolysis of fibrinogen into fibrin by competitively inhibiting its target serine proteases . The mechanism of action of this compound is as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . It also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts .
Pharmacokinetics
Following intravenous injection (2 mg/kg), this compound in the plasma showed a multiexponential decline with an average elimination half-life (t 1/2) of 1.39 h . Following oral administration of this compound solutions (20 mg/kg) in 10% dimethyl sulfoxide (DMSO) and in 10% DMSO with 10% Tween 80, this compound was rapidly absorbed, and the average oral bioavailability was 0.95% and 1.59%, respectively .
Result of Action
The molecular and cellular effects of this compound’s action include improved acute pancreatitis, prevention of blood clot formation during extracorporeal circulation, and an anti-inflammatory effect in vitro . It has also been shown to act as an antioxidant in TNF-α-induced ROS production . In the context of cancer, studies have shown promising effects of this compound in inhibiting cancer progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a mouse model for asthma based on sensitization by house dust mite (HDM) extract, this compound efficiently suppressed the airway hyperreactivity in HDM-sensitized mice . This suggests that the presence of allergens like HDM can influence the efficacy of this compound in treating conditions like asthma.
Biochemical Analysis
Biochemical Properties
Nafamostat plays a crucial role in biochemical reactions by inhibiting a broad spectrum of serine proteases. It interacts with enzymes such as thrombin, plasmin, trypsin, and kallikrein . By inhibiting thrombin and plasmin, this compound prevents the proteolysis of fibrinogen into fibrin, thereby acting as an anticoagulant . Additionally, this compound inhibits trypsin and kallikrein, which are involved in inflammatory responses and pancreatitis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin-6 and interleukin-8 levels in cultured human trophoblasts . These actions highlight its anti-inflammatory and cytoprotective properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through competitive inhibition of serine proteases . It binds to the active sites of enzymes such as thrombin, Xa, and XIIa, thereby preventing their proteolytic activity . This compound also inhibits the activation of protease-activated receptors, which play a role in inflammatory responses . These interactions result in the modulation of gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits a multiexponential decline in plasma concentration with an average elimination half-life of 1.39 hours following intravenous injection . Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it suitable for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits serine proteases without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hemorrhagic complications . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It affects metabolic flux and metabolite levels by inhibiting key enzymes in coagulation and inflammatory pathways . These interactions underscore the compound’s role in modulating biochemical processes at the metabolic level.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which determine its therapeutic efficacy and potential side effects . Understanding the transport mechanisms of this compound is essential for optimizing its clinical use.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nafamostat can be synthesized through the coupling of p-guanidinobenzoic acid and 6-hydroxy-2-naphthimidamide. The process involves the use of trihalotriazine as a coupling agent. The reaction is carried out by mixing p-guanidinobenzoic acid hydrochloride, 6-amidino groups-beta naphthal, and 4,5-dicyano imidazole in methylene dichloride at 0-5°C, followed by stirring at 20°C for 10 hours .
Industrial Production Methods: The industrial production of this compound involves the preparation of key fragments such as p-guanidinobenzoic acid and 6-hydroxy-2-naphthimidamide, followed by their coupling. The process is optimized for high yield and purity, ensuring the production of this compound mesylate with a yield of approximately 67.9% .
Chemical Reactions Analysis
Types of Reactions: Nafamostat undergoes various chemical reactions, including hydrolysis and oxidation. It is hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in the human liver cytosol, resulting in the formation of p-guanidinobenzoic acid and 6-amidino-2-naphthol as major products .
Common Reagents and Conditions: The hydrolysis of this compound is facilitated by enzymes such as hepatic carboxyesterase. Oxidation reactions may involve reagents like hydrogen peroxide under controlled conditions.
Major Products: The primary products formed from the hydrolysis of this compound are p-guanidinobenzoic acid and 6-amidino-2-naphthol .
Scientific Research Applications
Comparison with Similar Compounds
Gabexate: Another serine protease inhibitor used in the treatment of acute pancreatitis.
Camostat: Used for the treatment of reflux esophagitis and chronic pancreatitis.
Sepimostat: An amidine-containing serine protease inhibitor with neuroprotective properties.
Nafamostat is unique in its fast-acting proteolytic inhibition and its broad spectrum of enzyme targets, making it a versatile compound in both clinical and research settings .
Properties
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNFDZXWVTQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048420 | |
| Record name | Nafamstat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nafamostat mesilate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases and activation of protease-activated receptors (PARs). Nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts. It is shown to act as an antioxidant in TNF-α-induced ROS production. | |
| Record name | Nafamostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81525-10-2 | |
| Record name | Nafamostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafamostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081525102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafamostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nafamstat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFAMOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LQ0H97D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)
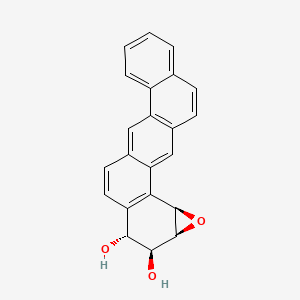
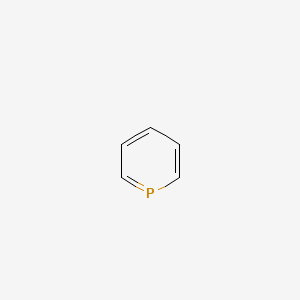
![4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine](/img/structure/B1216963.png)

